molecular formula C16H17N3O2S B5792913 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline

4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline

Cat. No. B5792913
M. Wt: 315.4 g/mol
InChI Key: HEKXEPVBOVKFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinazolines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline is not fully understood. However, some studies have suggested that this compound may exert its biological activities through the inhibition of various signaling pathways, including the NF-κB pathway and the Akt/mTOR pathway. The inhibition of these pathways may lead to the suppression of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the protection of neurons against oxidative stress-induced damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline have been studied in a few research studies. Some of the notable effects of this compound include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the protection of neurons against oxidative stress-induced damage. These effects have been observed in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is not straightforward and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline. Some of the potential areas of research include the optimization of the synthesis method, the investigation of the mechanism of action, and the evaluation of the compound's toxicity. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various disease models. The development of novel derivatives of this compound may also be a promising avenue for future research.

Synthesis Methods

The synthesis of 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline involves the reaction of 3-nitrobenzyl chloride with 4-methyl-5,6,7,8-tetrahydroquinazoline in the presence of a base such as sodium hydride. The resulting product is then treated with thiol to obtain the final compound. This method has been reported in a few studies and has been found to be a reliable route for the synthesis of 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline.

Scientific Research Applications

4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline has been found to exhibit potential therapeutic applications in scientific research. Some of the notable research applications of this compound include its use as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. The anti-inflammatory activity of this compound has been reported in a few studies, where it was found to inhibit the production of pro-inflammatory cytokines. The anti-cancer activity of this compound has also been reported in a few studies, where it was found to induce apoptosis in cancer cells. The neuroprotective activity of this compound has been reported in a few studies, where it was found to protect against oxidative stress-induced neuronal damage.

properties

IUPAC Name

4-methyl-2-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-14-7-2-3-8-15(14)18-16(17-11)22-10-12-5-4-6-13(9-12)19(20)21/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKXEPVBOVKFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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